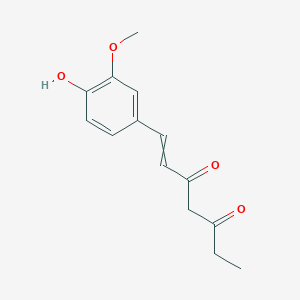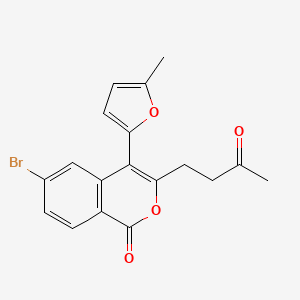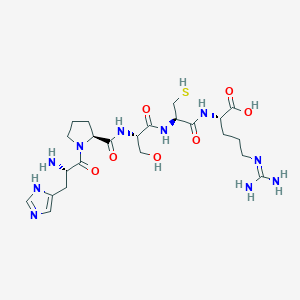
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biology. The presence of the phenylselanyl group imparts distinct reactivity and biological activity to the molecule, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organoselenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate has several applications in scientific research:
Biology: The compound’s organoselenium moiety is of interest for its potential biological activity, including antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs with selenium-based pharmacophores.
Industry: The compound may be used in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism by which ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate exerts its effects involves the reactivity of the phenylselanyl group. This group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo oxidation and reduction is central to its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hagemann’s Ester: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a structurally similar compound used in organic synthesis.
Ethyl 2-oxo-4-phenylbutyrate: Another ester with a similar functional group arrangement, used in various chemical reactions.
Uniqueness
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is unique due to the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that lack the selenium moiety.
Eigenschaften
CAS-Nummer |
921755-03-5 |
|---|---|
Molekularformel |
C17H22O3Se |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-oxo-3-phenylselanyloct-2-enoate |
InChI |
InChI=1S/C17H22O3Se/c1-4-6-12-15(18)16(13(3)17(19)20-5-2)21-14-10-8-7-9-11-14/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
PRAGZTRYQQYWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


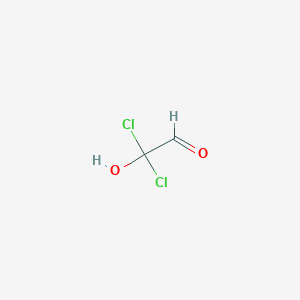
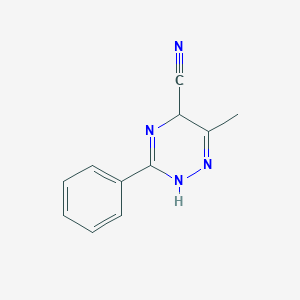
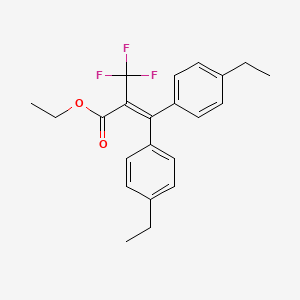
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)

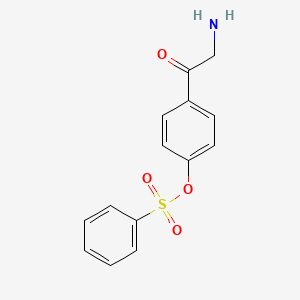
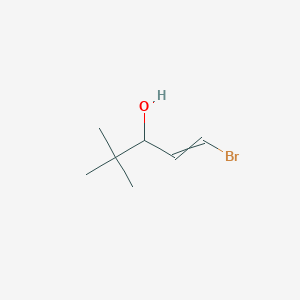
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)

![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
